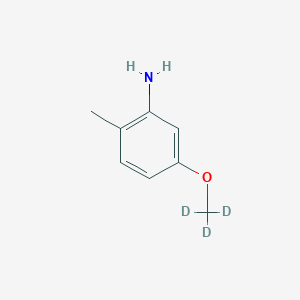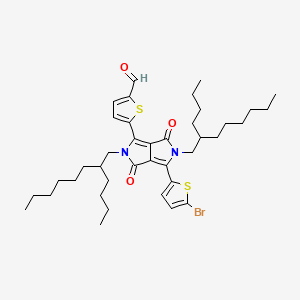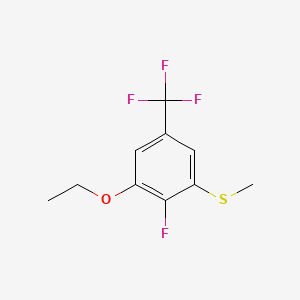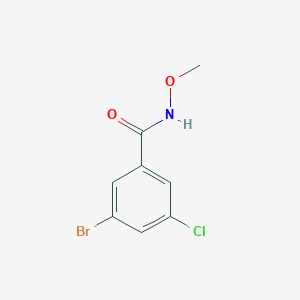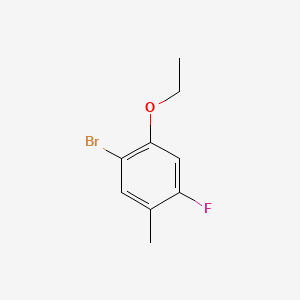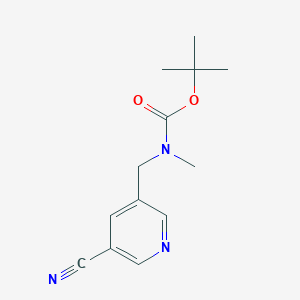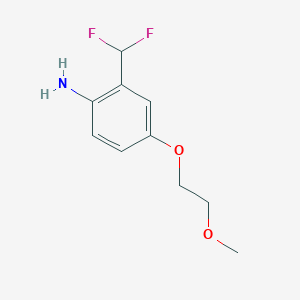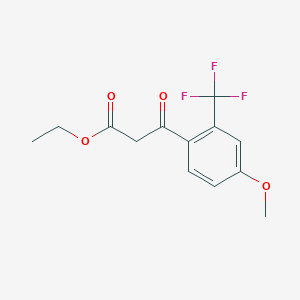
Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring with a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)aniline and ethyl acetoacetate.
Formation of Pyrrole Ring: The pyrrole ring is formed through a condensation reaction between 3-(trifluoromethoxy)aniline and ethyl acetoacetate under acidic conditions.
Esterification: The resulting intermediate is then esterified using methanol and a suitable acid catalyst to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and neurotransmission, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
- Methyl 4-(trifluoromethoxy)benzoate
- 4-(trifluoromethyl)phenol
- Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate
Comparison: Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both a trifluoromethoxy group and a pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C13H10F3NO3 |
|---|---|
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
methyl 4-[3-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-19-12(18)11-6-9(7-17-11)8-3-2-4-10(5-8)20-13(14,15)16/h2-7,17H,1H3 |
Clave InChI |
SCTZUEXUEONPSX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CN1)C2=CC(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


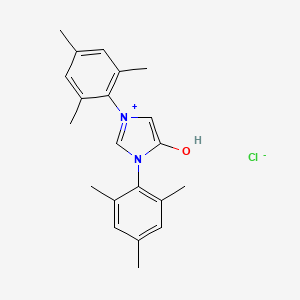
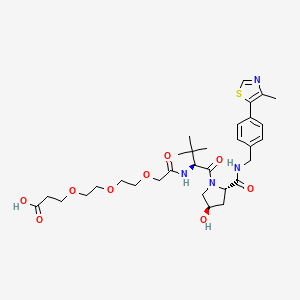
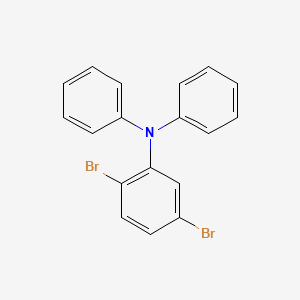
![1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione](/img/structure/B14765732.png)

